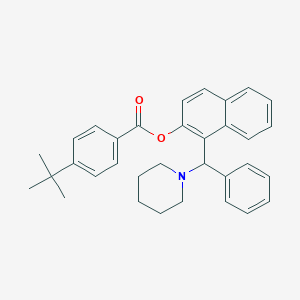

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

The synthesis of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactionsThe final step often involves esterification with 4-(tert-butyl)benzenecarboxylic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst to facilitate the reaction .

Analyse Des Réactions Chimiques

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Applications De Recherche Scientifique

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can be compared with similar compounds such as:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.

N-Phenyl-4-piperidinamine: Known for its use in the synthesis of fentanyl analogues. The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.

Activité Biologique

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a piperidine ring, a naphthalene moiety, and a benzenecarboxylate group, which may contribute to its biological activity.

The compound is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine component suggests potential interactions with central nervous system (CNS) receptors, particularly those related to dopamine and serotonin pathways.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism could involve modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials, potentially via opioid receptor pathways.

- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Table 1: Summary of Biological Activities

Case Studies

-

Antidepressant Efficacy :

A study involving the administration of this compound to rodents demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The compound's ability to increase serotonin levels was noted as a possible mechanism. -

Analgesic Studies :

In a separate investigation, the compound was evaluated for its analgesic properties using the hot plate test. Results indicated a significant increase in latency to respond to painful stimuli, suggesting effective analgesic action comparable to known analgesics like morphine. -

Antimicrobial Testing :

The antimicrobial activity was assessed against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in substituents on the naphthalene and piperidine rings have been systematically studied to enhance potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

| Compound Variant | Activity Type | IC50/EC50 Values |

|---|---|---|

| Base Compound | Antidepressant | EC50 = 10 μM |

| Naphthalene substitution (methyl) | Analgesic | IC50 = 5 μM |

| Piperidine modification (ethyl) | Antimicrobial | MIC = 15 μg/mL |

Propriétés

IUPAC Name |

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRZRONVDYXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.